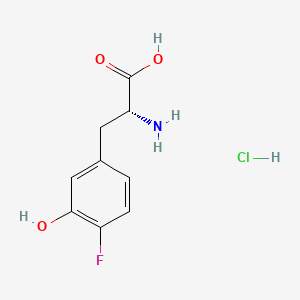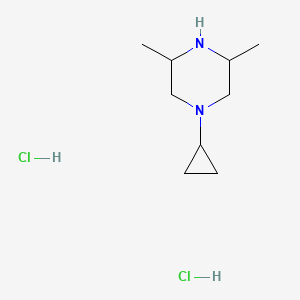
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the piperazine ring, along with two hydrochloride (2hcl) groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
準備方法
The synthesis of 1-Cyclopropyl-3,5-dimethylpiperazine 2hcl can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic processes. These methods are designed to maximize yield and minimize production costs while ensuring the purity of the final product .
化学反応の分析
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can yield alcohols or amines .
科学的研究の応用
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, piperazine derivatives are known for their antimicrobial, antifungal, and urease inhibitory activities. These compounds have been studied for their potential use in treating bacterial and fungal infections, as well as for their ability to inhibit enzymes involved in various metabolic pathways .
In the industrial sector, piperazine derivatives are used as corrosion inhibitors, surfactants, and in the production of polymers and resins. Their versatility and effectiveness make them valuable components in a wide range of applications .
作用機序
The mechanism of action of 1-Cyclopropyl-3,5-dimethylpiperazine 2hcl involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit the activity of enzymes such as urease, which plays a role in the hydrolysis of urea into ammonia and carbon dioxide .
The compound’s effects on microbial cells are often attributed to its ability to disrupt cell membrane integrity and interfere with essential metabolic processes. This disruption can lead to cell death or inhibition of cell growth, making piperazine derivatives effective antimicrobial agents .
類似化合物との比較
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl can be compared to other similar compounds, such as 1-Cyclopropyl-3-methylpiperazine dihydrochloride and 1-Cyclopropylpiperazine. These compounds share a similar piperazine core structure but differ in the substituents attached to the ring .
The presence of the cyclopropyl and methyl groups in this compound imparts unique chemical and biological properties compared to its analogs. For example, the additional methyl group may enhance the compound’s lipophilicity and influence its interaction with biological targets .
Similar compounds include:
- 1-Cyclopropyl-3-methylpiperazine dihydrochloride
- 1-Cyclopropylpiperazine
- Sparfloxacin derivatives
These compounds are used in various applications, including pharmaceuticals, agrochemicals, and industrial processes, highlighting the versatility and importance of piperazine derivatives in scientific research and industry .
特性
分子式 |
C9H20Cl2N2 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC名 |
1-cyclopropyl-3,5-dimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-5-11(9-3-4-9)6-8(2)10-7;;/h7-10H,3-6H2,1-2H3;2*1H |
InChIキー |
KJKUPDRPNZFVNV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(N1)C)C2CC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
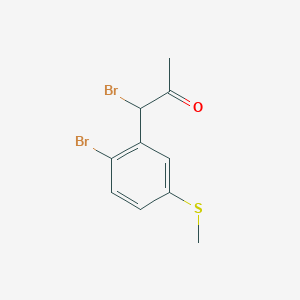
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
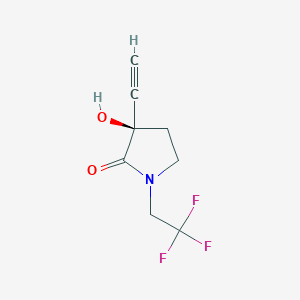
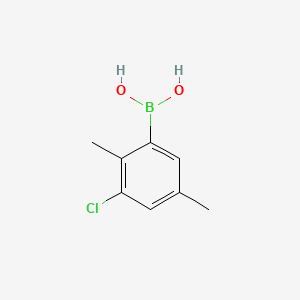
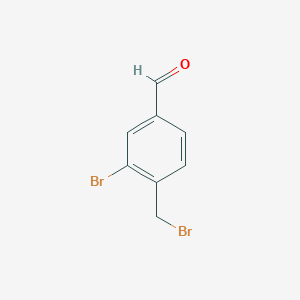
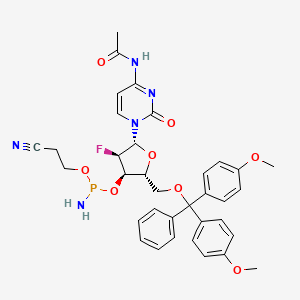
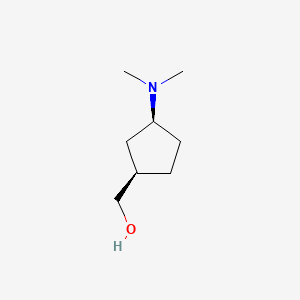

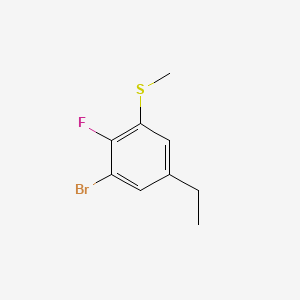
![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
